Spectroscopic and Synthetic Overview of (Z)-3-pyridin-2-ylprop-2-en-1-ol: A Technical Guide
Spectroscopic and Synthetic Overview of (Z)-3-pyridin-2-ylprop-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available spectroscopic data, synthetic methodologies, and potential biological significance of (Z)-3-pyridin-2-ylprop-2-en-1-ol. Due to the limited direct experimental data for this specific isomer, this document synthesizes information from closely related analogs and established chemical principles to offer a predictive and practical resource for researchers. This guide adheres to stringent data presentation and visualization standards to facilitate clear understanding and application in a research and development setting.
Introduction
(Z)-3-pyridin-2-ylprop-2-en-1-ol is a heterocyclic allylic alcohol. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the allylic alcohol moiety suggest potential for diverse chemical transformations and biological activities. The Z-configuration of the double bond introduces specific stereochemical considerations that can significantly influence its interaction with biological targets compared to its more common (E)-isomer. This document aims to collate and present the known and predicted data for this compound to aid in its synthesis, characterization, and evaluation.
Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-3-pyridin-2-ylprop-2-en-1-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-α (pyridyl) | 8.5 - 8.6 | d | 4.0 - 5.0 | |
| H-γ (pyridyl) | 7.6 - 7.8 | td | 7.5 - 8.0, 1.5 - 2.0 | |
| H-β (pyridyl) | 7.1 - 7.3 | ddd | 7.0 - 7.5, 4.5 - 5.0, 1.0 - 1.5 | |
| H-δ (pyridyl) | 7.0 - 7.2 | d | 7.5 - 8.0 | |
| H-2 (vinyl) | 6.4 - 6.6 | dt | ~12 (cis), 1.0 - 1.5 | |
| H-3 (vinyl) | 5.8 - 6.0 | dt | ~12 (cis), 6.0 - 7.0 | |
| -CH₂OH | 4.3 - 4.5 | d | 6.0 - 7.0 | |
| -OH | Variable | br s | - |
Note: Predicted values are for CDCl₃ as the solvent. The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-3-pyridin-2-ylprop-2-en-1-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-α (pyridyl) | 149 - 151 |
| C-γ (pyridyl) | 136 - 138 |
| C-β (pyridyl) | 121 - 123 |
| C-δ (pyridyl) | 123 - 125 |
| C-ipso (pyridyl) | 154 - 156 |
| C-2 (vinyl) | 130 - 132 |
| C-3 (vinyl) | 128 - 130 |
| -CH₂OH | 58 - 60 |
Note: Predicted values are for CDCl₃ as the solvent.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for (Z)-3-pyridin-2-ylprop-2-en-1-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (alkenyl) | 3010 - 3040 | Medium |
| C=C stretch (alkenyl) | 1640 - 1660 | Medium |
| C=N, C=C stretch (pyridine) | 1580 - 1610 | Strong |
| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |
| =C-H bend (cis-alkene) | 675 - 730 | Strong |
Predicted Mass Spectrometry Data
For the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 135.0684 for the chemical formula C₈H₉NO. Common fragmentation patterns would likely involve the loss of a hydroxyl radical (-17), water (-18), or the entire hydroxymethyl group (-31).
Experimental Protocols: Synthesis
A specific, validated experimental protocol for the synthesis of (Z)-3-pyridin-2-ylprop-2-en-1-ol is not documented in the literature. However, a plausible and stereoselective route can be proposed based on established methodologies for the synthesis of (Z)-allylic alcohols.
Proposed Stereoselective Synthesis Workflow
The most promising approach for the stereoselective synthesis of the (Z)-isomer involves the reduction of a corresponding ynone or the partial reduction of a propargyl alcohol.
Caption: Proposed synthetic workflow for (Z)-3-pyridin-2-ylprop-2-en-1-ol.
Detailed Methodological Steps
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Synthesis of 1-(pyridin-2-yl)prop-2-yn-1-ol:
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To a solution of ethynylmagnesium bromide (or a similar acetylide) in anhydrous THF at 0 °C, a solution of pyridine-2-carbaldehyde in THF is added dropwise.
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The reaction mixture is stirred at room temperature until completion (monitored by TLC).
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The reaction is quenched with a saturated aqueous solution of NH₄Cl.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
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Stereoselective Reduction to (Z)-3-pyridin-2-ylprop-2-en-1-ol:
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The synthesized 1-(pyridin-2-yl)prop-2-yn-1-ol is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).
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A catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added.
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The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.
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The reaction progress is carefully monitored by TLC or GC-MS to avoid over-reduction to the saturated alcohol.
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Upon completion, the catalyst is removed by filtration through a pad of Celite.
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The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
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Potential Biological Signaling Pathways
While the specific biological activity of (Z)-3-pyridin-2-ylprop-2-en-1-ol is uncharacterized, compounds containing the pyridyl-propenol scaffold have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. A potential mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and inflammation.
Caption: Hypothetical signaling pathways potentially modulated by pyridylpropenols.
This diagram illustrates a hypothetical scenario where a pyridylpropenol compound might inhibit the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in cancer, or the NF-κB pathway, a key regulator of inflammation. This is a generalized representation and requires experimental validation for (Z)-3-pyridin-2-ylprop-2-en-1-ol.
Conclusion
This technical guide provides a foundational resource for the study of (Z)-3-pyridin-2-ylprop-2-en-1-ol. While direct experimental data is scarce, the predicted spectroscopic values and the proposed synthetic protocol offer a solid starting point for researchers. The potential for this compound to interact with key biological signaling pathways warrants further investigation, which could unveil novel therapeutic applications. Future work should focus on the successful synthesis and full experimental characterization of this molecule to validate and expand upon the information presented herein.
